molecular formula C10H18N2O3 B13987645 Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate CAS No. 67626-47-5

Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate

Cat. No.: B13987645
CAS No.: 67626-47-5
M. Wt: 214.26 g/mol
InChI Key: XTBGRJARFVTQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C9H17NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of piperidine-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is typically purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or agonist of certain enzymes and receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methylcarbamoyl group enhances its reactivity and potential for forming various derivatives, making it valuable in synthetic chemistry and drug development .

Properties

CAS No.

67626-47-5

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate

InChI

InChI=1S/C10H18N2O3/c1-3-15-9(13)8-4-6-12(7-5-8)10(14)11-2/h8H,3-7H2,1-2H3,(H,11,14)

InChI Key

XTBGRJARFVTQPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.